molecular formula C6H13NO B13112043 2-(Methoxymethyl)-2-methylcyclopropanamine

2-(Methoxymethyl)-2-methylcyclopropanamine

Cat. No.: B13112043
M. Wt: 115.17 g/mol
InChI Key: HZCQEAXWMHMMJT-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-2-methylcyclopropanamine is an organic compound that features a cyclopropane ring substituted with a methoxymethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-2-methylcyclopropanamine can be achieved through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with methoxymethyl chloride in the presence of a base to form the corresponding ester. This ester is then reduced to the alcohol, which is subsequently converted to the amine via reductive amination.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. Catalysts and specific reaction conditions are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-2-methylcyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it to different amines or alcohols.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary amines or alcohols.

Scientific Research Applications

2-(Methoxymethyl)-2-methylcyclopropanamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-2-methylcyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxymethyl-1,4-benzenediamine: Another compound with a methoxymethyl group, but with different structural and functional properties.

    2-Methoxyestradiol: A compound with a methoxymethyl group known for its biological activity, particularly in cancer research.

Uniqueness

2-(Methoxymethyl)-2-methylcyclopropanamine is unique due to its cyclopropane ring structure, which imparts specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

2-(methoxymethyl)-2-methylcyclopropan-1-amine

InChI

InChI=1S/C6H13NO/c1-6(4-8-2)3-5(6)7/h5H,3-4,7H2,1-2H3

InChI Key

HZCQEAXWMHMMJT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1N)COC

Origin of Product

United States

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